molecular formula C20H18N2O5S2 B12825446 1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one

1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one

Cat. No.: B12825446
M. Wt: 430.5 g/mol
InChI Key: MOFUUXKCPKEQGU-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure containing both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reagent reacts with the pyrrolo[2,3-c]pyridine core in the presence of a base.

    Introduction of the Tosyl Group: The tosyl group can be introduced through a tosylation reaction, where a tosyl chloride reagent reacts with the appropriate position on the pyrrolo[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may have potential therapeutic applications, including as an inhibitor of specific enzymes or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The phenylsulfonyl and tosyl groups may play a role in binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine: This compound shares the phenylsulfonyl group and pyridine core but differs in the presence of chlorine atoms.

    1-(Phenylsulfonyl)pyridin-3-yl)piperazine: This compound features a similar phenylsulfonyl group but has a different core structure.

Uniqueness

1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one is unique due to its specific combination of the pyrrolo[2,3-c]pyridine core with both phenylsulfonyl and tosyl groups

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[2,3-c]pyridin-4-one

InChI

InChI=1S/C20H18N2O5S2/c1-15-7-9-17(10-8-15)28(24,25)21-13-19-18(20(23)14-21)11-12-22(19)29(26,27)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3

InChI Key

MOFUUXKCPKEQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CN3S(=O)(=O)C4=CC=CC=C4)C(=O)C2

Origin of Product

United States

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